molecular formula C16H12ClFO2 B3088145 (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 1182060-09-8

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No. B3088145
CAS RN: 1182060-09-8
M. Wt: 290.71 g/mol
InChI Key: SYWPISLYEPCTAP-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, also known as Clomazone, is a synthetic herbicide used to control weeds in various crops. It was first introduced in the market in the 1970s and has since been widely used in agriculture.

Mechanism of Action

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one inhibits the biosynthesis of carotenoids in plants, leading to chlorophyll destruction and cell death. This mechanism of action makes this compound a selective herbicide, as it only affects plants that are susceptible to this mode of action.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in mammals. However, it can cause skin and eye irritation and is toxic to aquatic organisms. In plants, this compound can cause chlorosis, stunting, and necrosis.

Advantages and Limitations for Lab Experiments

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one has several advantages for lab experiments, including its selective herbicidal activity and its ability to inhibit carotenoid biosynthesis. However, its low solubility in water can make it difficult to use in certain experiments.

Future Directions

Future research on (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one could focus on its potential use as a fungicide and insecticide. Additionally, the development of new formulations that improve its solubility in water could make it more effective in lab experiments.

Scientific Research Applications

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one has been extensively studied for its herbicidal properties. It is used to control weeds in various crops, including soybean, cotton, and sugarcane. This compound has also been studied for its potential use as a fungicide and insecticide.

properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFO2/c1-20-12-7-5-11(6-8-12)16(19)10-9-13-14(17)3-2-4-15(13)18/h2-10H,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWPISLYEPCTAP-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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